Superior SARS-CoV-2 Mpro Inhibition Potency Relative to Acriflavine
In a direct head-to-head enzymatic assay against the SARS-CoV-2 main protease (Mpro), proflavine hemisulfate hydrate demonstrated a significantly lower IC50 value of 2.07 ± 0.01 μM compared to acriflavine (IC50 = 5.60 ± 0.29 μM) . Both compounds function as non-competitive inhibitors, but proflavine exhibits approximately 2.7-fold greater potency in this critical antiviral target assay. Additionally, at a concentration of 1 μM, proflavine inhibited approximately 90% of HCoV-OC43 replication in BHK-21 cells, an activity level equivalent to remdesivir and superior to GC376 .
| Evidence Dimension | SARS-CoV-2 Mpro Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.07 ± 0.01 μM |
| Comparator Or Baseline | Acriflavine: 5.60 ± 0.29 μM |
| Quantified Difference | ~2.7-fold lower IC50 (greater potency) for proflavine |
| Conditions | In vitro enzymatic assay using fluorogenic substrate; BHK-21 cell culture for viral replication. |
Why This Matters
For researchers developing Mpro-targeted antivirals, proflavine's superior potency and defined molecular structure provide a more efficacious and reproducible reference compound than the undefined acriflavine mixture.
- [1] Liang J, Zheng M, Xu W, Chen Y, Tang P, Wu G, Zou P, Li H, Chen L. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro. Bioorg Chem. 2022;129:106185. View Source
